N-(3-hydroxy-3-phenylpropyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(3-hydroxy-3-phenylpropyl)-2-(thiophen-2-yl)acetamide: is an organic compound that features both a phenyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-phenylpropyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-3-phenylpropylamine and thiophene-2-acetic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 3-hydroxy-3-phenylpropylamine and the carboxyl group of thiophene-2-acetic acid. This can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may involve:
Optimization of Reaction Conditions: Scaling up the reaction while optimizing temperature, solvent, and reaction time to maximize yield and purity.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-phenylpropyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl and thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogens, nitrating agents, and Friedel-Crafts catalysts.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: As a building block for creating novel materials with unique electronic or optical properties.
Biological Studies: Investigating its interactions with biological targets and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The phenyl and thiophene rings could facilitate binding to hydrophobic pockets in proteins, while the amide group could form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxy-3-phenylpropyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(3-hydroxy-3-phenylpropyl)-2-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-(3-hydroxy-3-phenylpropyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic properties compared to furan or pyridine analogs. This uniqueness can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c17-14(12-5-2-1-3-6-12)8-9-16-15(18)11-13-7-4-10-19-13/h1-7,10,14,17H,8-9,11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUNIEZUHBRXFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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